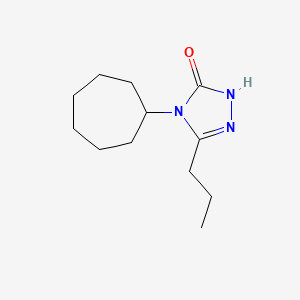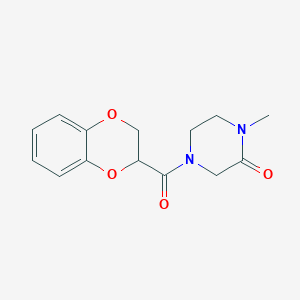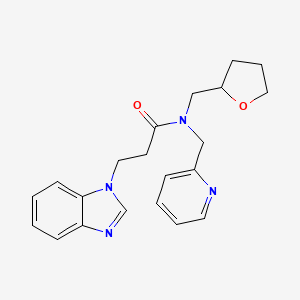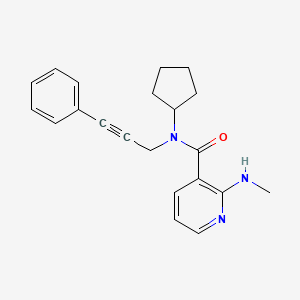
4-cycloheptyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of hydrazinecarboxamides with various anhydrides or through catalyzed cycloaddition reactions. For instance, a method for synthesizing 4-aryl-3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones involves the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride, suggesting a potential pathway for synthesizing structurally similar compounds like 4-cycloheptyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one (You et al., 2019).
Molecular Structure Analysis
Triazole derivatives display considerable variation in their molecular structures due to differences in substituent groups. The molecular and crystal structures of triazole derivatives can show significant delocalization of π-electron density within the triazole ring, influencing their chemical behavior. For example, certain triazole compounds exhibit supramolecular chains mediated by hydrogen bonding or C–H···O and C–H···N interactions, indicating that 4-cycloheptyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one could similarly form supramolecular arrangements depending on its specific substituents (Boechat et al., 2010).
Chemical Reactions and Properties
Triazole derivatives are known for their reactivity in cycloaddition reactions, which can be utilized to introduce various functional groups. These reactions are often catalyzed by metals or occur under specific conditions that facilitate the formation of new bonds. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the triazole scaffold's versatility in forming biologically active compounds (Ferrini et al., 2015).
properties
IUPAC Name |
4-cycloheptyl-3-propyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-2-7-11-13-14-12(16)15(11)10-8-5-3-4-6-9-10/h10H,2-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJLFGFAUOMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)N1C2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-fluoro-3-methylphenyl)[{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]acetic acid](/img/structure/B4532477.png)
![8-[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4532490.png)
![4-{1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-ethoxyphenol](/img/structure/B4532502.png)
![1-[(1-ethylpiperidin-4-yl)acetyl]spiro[azepane-4,2'-chromene]](/img/structure/B4532508.png)
![3-(3-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4532524.png)


![7-(cyclopropylmethyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4532544.png)



![ethyl 1-[oxo(phenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4532577.png)
![5-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4532582.png)
![N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4532595.png)